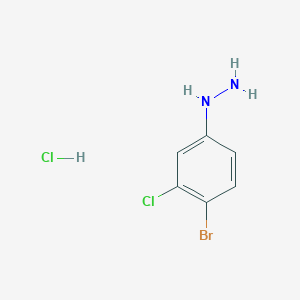

(4-Bromo-3-chlorophenyl)hydrazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

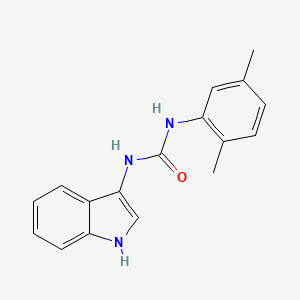

(4-Bromo-3-chlorophenyl)hydrazine hydrochloride is a compound used as a reagent in the preparation of acylsulfonamides, acylsulfamides, and 9-bromo-2-ethenyl-7,12-dihydroindolo . Its molecular formula is C6H7BrCl2N2 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H7BrCl2N2 . The molecular weight of the compound is 257.94 .Scientific Research Applications

Electrochemical Sensing of Water Pollutants

(Tahernejad-Javazmi et al., 2018) have utilized a derivative of hydrazine in developing a sensor for detecting major water pollutants. The sensor effectively measures hydrazine in the presence of 4-chlorophenol, highlighting the role of hydrazine derivatives in environmental monitoring.

Synthesis of Heterocyclic Compounds

The work by (Youssef, 1984) demonstrates the use of a bromo-chloro-phenyl-hydrazine derivative in synthesizing pyrazolones. This indicates the role of such compounds in chemical synthesis, particularly in creating complex organic structures.

Titrimetric Determination of Organic Compounds

In the research by (Verma et al., 1978), hydrazine and its aryl derivative undergo a 4-electron change, indicating their use in precise determination of organic compounds via titrimetric methods.

Synthesis of Anti-Lipase and Anti-Urease Agents

(Bekircan et al., 2014) explored the synthesis of triazole derivatives starting from a chlorophenyl compound, similar to (4-Bromo-3-chlorophenyl)hydrazine hydrochloride. These compounds exhibited significant anti-lipase and anti-urease activities, showing potential in pharmaceutical applications.

Mass Spectrometry of Arylidene-hydrazinyl-thiazolines

Research by (Ramadan, 2019) involves the use of a chlorophenyl hydrazine derivative in synthesizing arylidene-hydrazinyl-thiazolines. This highlights its application in creating compounds for mass spectrometric analysis.

Synthesis of Antimicrobial 1,2,4-Triazoles

The work by (Jalihal et al., 2009) shows the use of chlorophenyl compounds in creating triazoles with antimicrobial properties, indicating its importance in the development of new antimicrobial agents.

Fluorescent Probing of Hydrazine

(Zhu et al., 2019) designed a fluorescent probe for detecting hydrazine, utilizing a bromobutyryl group which is similar to the bromo-chlorophenyl group in this compound, for sensing applications in biological and water samples.

Synthesis of Antidepressants

(Palaska et al., 2001) synthesized pyrazoline derivatives using a process that can incorporate hydrazine derivatives. These compounds showed antidepressant activities, indicating potential applications in mental health treatments.

Safety and Hazards

Mechanism of Action

Target of Action

Hydrazine derivatives are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Hydrazine derivatives, such as (4-Bromo-3-chlorophenyl)hydrazine hydrochloride, can react with aldehydes and ketones to form oximes or hydrazones . This reaction is essentially irreversible as the adduct dehydrates . The nitrogen in the hydrazine acts as a nucleophile, attacking the partially positive carbon in the carbonyl group .

Biochemical Pathways

The formation of oximes and hydrazones can potentially affect various biochemical pathways, depending on the specific targets of the compound .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound has a Log Po/w value of 3.46 (XLOGP3), indicating moderate lipophilicity .

Result of Action

The formation of oximes and hydrazones can potentially lead to various molecular and cellular effects, depending on the specific targets of the compound .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C . Other factors, such as pH and the presence of other substances, could also potentially influence the compound’s action, efficacy, and stability.

Properties

IUPAC Name |

(4-bromo-3-chlorophenyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3,10H,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGPVBYXYLWEHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)Cl)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrCl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177361-07-7 |

Source

|

| Record name | (4-bromo-3-chlorophenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-2-yl)methanone](/img/structure/B2747060.png)

![2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2747062.png)

![[(2-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2747063.png)

![2-(2-hydroxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2747066.png)

![N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2747076.png)

![2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2747077.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2747078.png)

![1-(2-Methylphenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea](/img/structure/B2747082.png)